molecular formula C20H28N2O3 B6640203 (1-Benzoylpiperidin-2-yl)-[4-(1-hydroxyethyl)piperidin-1-yl]methanone

(1-Benzoylpiperidin-2-yl)-[4-(1-hydroxyethyl)piperidin-1-yl]methanone

Cat. No.: B6640203
M. Wt: 344.4 g/mol
InChI Key: SMFWSKLIIZPMJE-UHFFFAOYSA-N
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Description

(1-Benzoylpiperidin-2-yl)-[4-(1-hydroxyethyl)piperidin-1-yl]methanone is a complex organic compound featuring two piperidine rings, a benzoyl group, and a hydroxyethyl group Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzoylpiperidin-2-yl)-[4-(1-hydroxyethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Piperidine Rings: The piperidine rings can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via acylation reactions using benzoyl chloride in the presence of a base like pyridine.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be added through nucleophilic substitution reactions using ethylene oxide or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.

    Substitution: The piperidine rings can undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of halogenated or alkylated piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-Benzoylpiperidin-2-yl)-[4-(1-hydroxyethyl)piperidin-1-yl]methanone can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. Its structural features may interact with various biological targets, providing insights into its potential as a therapeutic agent.

Medicine

In medicine, this compound could be explored for its pharmacological properties

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-Benzoylpiperidin-2-yl)-[4-(1-hydroxyethyl)piperidin-1-yl]methanone likely involves interaction with specific molecular targets such as enzymes or receptors. The piperidine rings may interact with neurotransmitter receptors, while the benzoyl and hydroxyethyl groups could modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    Benzoylpiperidine: A piperidine ring with a benzoyl group attached.

    Hydroxyethylpiperidine: A piperidine ring with a hydroxyethyl group attached.

Uniqueness

(1-Benzoylpiperidin-2-yl)-[4-(1-hydroxyethyl)piperidin-1-yl]methanone is unique due to the combination of two piperidine rings with distinct functional groups (benzoyl and hydroxyethyl). This structural complexity provides a versatile platform for various chemical modifications and potential biological activities, distinguishing it from simpler piperidine derivatives.

This detailed overview highlights the significance of this compound in various scientific fields, emphasizing its potential applications and unique properties

Properties

IUPAC Name

(1-benzoylpiperidin-2-yl)-[4-(1-hydroxyethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-15(23)16-10-13-21(14-11-16)20(25)18-9-5-6-12-22(18)19(24)17-7-3-2-4-8-17/h2-4,7-8,15-16,18,23H,5-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFWSKLIIZPMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)C2CCCCN2C(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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